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This guide provides a comprehensive meta-analysis of the clinical trial data for Setipiprant in
the treatment of androgenetic alopecia (AGA). It offers an objective comparison with
established alternative therapies, supported by detailed experimental data and methodologies.

Executive Summary

Setipiprant, an oral antagonist of the prostaglandin D2 (PGD2) receptor 2
(DP2/CRTH2/GPR44), was investigated as a novel treatment for androgenetic alopecia. The
rationale for its development stemmed from the discovery that PGD2 levels are elevated in the
bald scalp of men with AGA and that PGD2 inhibits hair growth.[1][2] By blocking the PGD2
receptor, Setipiprant was hypothesized to counteract this inhibitory effect and promote hair
growth. However, a pivotal Phase 2a clinical trial (NCT02781311) demonstrated that
Setipiprant, at a dose of 1000 mg twice daily, was safe and well-tolerated but did not show
statistically significant efficacy in improving scalp hair growth in men with AGA compared to
placebo.[1][3][4] In the same trial, the active comparator, finasteride, demonstrated a numerical
improvement in hair growth, consistent with its known efficacy.

Comparative Analysis of Clinical Trial Data

The primary source of quantitative data for Setipiprant in AGA is the Phase 2a, multicenter,
randomized, double-blind, placebo-controlled trial. This study included a small, open-label
finasteride arm, providing a basis for comparison.
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Efficacy Data

The co-primary efficacy endpoints in the Phase 2a trial were the change from baseline in Target
Area Hair Count (TAHC) and the Subject Self-Assessment (SSA) of hair growth at 24 weeks.

Table 1: Change in Target Area Hair Count (TAHC) at Week 24

Treatment Group Mean Change from Baseline (hairs/cm?)
Setipiprant (1000 mg BID) 6.7

Placebo 7.0

Finasteride (1 mg QD) 33.9

Data from the Phase 2a clinical trial (NCT02781311). The difference between Setipiprant and
placebo was not statistically significant (P=0.92).

Table 2: Investigator Global Assessment (IGA) of Hair Growth at Week 24

Treatment Group Mean Change from Baseline
Setipiprant (1000 mg BID) -0.3
Placebo -0.3
Finasteride (1 mg QD) 0.2

Data from the Phase 2a clinical trial (NCT02781311). The difference between Setipiprant and

placebo was not statistically significant (P=0.85).

Safety and Tolerability

Setipiprant was generally well-tolerated. The incidence of treatment-related adverse events
was higher in the Setipiprant group compared to placebo but was similar to the finasteride

group.

Table 3: Treatment-Related Adverse Events (AEs) at Week 24
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Percentage of Subjects with Treatment-
Treatment Group

Related AEs
Setipiprant (1000 mg BID) 25.9%
Placebo 12.3%
Finasteride (1 mg QD) 25.0%

Data from the Phase 2a clinical trial (NCT02781311). All treatment-related AEs were reported

as mild or moderate in severity.

Experimental Protocols
Setipiprant Phase 2a Clinical Trial (NCT02781311)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2a study.
o Participants: Males aged 18 to 49 years with a clinical diagnosis of androgenetic alopecia.
e Interventions:

o Setipiprant: 1000 mg (2 x 500 mg) tablets administered orally, twice daily, at 12-hour
intervals for 24 weeks.

o Placebo: Two tablets administered orally, twice daily, at 12-hour intervals for 24 weeks.

o Finasteride: 1 mg tablet administered orally, once daily for 24 weeks (this arm was initially
included and a small cohort completed the study before a protocol amendment).

e Primary Efficacy Endpoints:

o Change from Baseline in Target Area Hair Count (TAHC) at Week 24: TAHC was
measured using digital imaging analysis from macrophotographs of a 1 cm? circular area
of the scalp. Terminal hairs were defined as having a width of > 30 um. The target area
was located at the anterior leading edge of the vertex thinning area and marked with a
semi-permanent microdot tattoo for consistent measurements.
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o Subject Self-Assessment (SSA) Score in Hair Growth at Week 24: This was a single-item
measure where participants assessed their change in scalp hair growth based on a side-
by-side comparison of standardized global photographs of their scalp from baseline and
the current visit. The assessment used a 7-point ordinal scale ranging from -3 (Greatly
decreased) to +3 (Greatly increased).

e Secondary Efficacy Endpoint:

o Investigator Global Assessment (IGA): A blinded investigator assessed the change in hair
growth using a similar methodology to the SSA.

Signaling Pathways and Experimental Workflows

Prostaglandin D2 Signaling Pathway in Androgenetic
Alopecia

Prostaglandin D2 (PGD2) is synthesized by prostaglandin D2 synthase (PTGDS) and is found
at elevated levels in the bald scalp of men with AGA. PGD2 binds to its receptor, GPR44 (also
known as CRTH2 or DP2), on hair follicle cells. This interaction is believed to inhibit hair
growth, contributing to the miniaturization of hair follicles characteristic of androgenetic
alopecia. Setipiprant is a selective antagonist of the GPR44 receptor, designed to block this
inhibitory signaling cascade.
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Caption: PGD2 signaling pathway in androgenetic alopecia and the mechanism of action of
Setipiprant.

Setipiprant Phase 2a Clinical Trial Workflow

The workflow for the Phase 2a clinical trial of Setipiprant involved screening, randomization, a
24-week treatment period with regular assessments, and a follow-up visit.

Screening & Baseline Assessment Inclusion/Exclusion Criteria
(Visit 0 & 1) Baseline TAHC, SSA, IGA

:

Randomization (1:1)
Setipiprant vs. Placebo

24-Week Treatment Period

Week 4 Visit

Week 8 Visit

Week 16 Visit

Week 24 Visit TAHC, SSA, IGA
(Primary Endpoint Assessment) Adverse Event Monitoring

Follow-up Visit
(Week 32)
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Caption: Workflow of the Setipiprant Phase 2a clinical trial for androgenetic alopecia.

Comparison with Alternative Treatments
Finasteride

Finasteride is an oral 5-alpha-reductase inhibitor that blocks the conversion of testosterone to
dihydrotestosterone (DHT), a key driver of androgenetic alopecia. In the Setipiprant Phase 2a
trial, the finasteride 1 mg/day arm, although small, showed a mean increase of 33.9 hairs/cm?
at 24 weeks, which is numerically superior to both Setipiprant and placebo. This is consistent
with numerous larger studies and meta-analyses that have established the efficacy of
finasteride in treating AGA.

Minoxidil

Topical minoxidil is a widely used over-the-counter treatment for AGA. Its exact mechanism of
action is not fully understood, but it is thought to be a potassium channel opener that may
increase the duration of the anagen (growth) phase of the hair follicle. Meta-analyses have

consistently shown that both 2% and 5% topical minoxidil are effective in promoting hair growth
in men and women with AGA.

Conclusion

The available clinical trial data for Setipiprant in the treatment of androgenetic alopecia
indicates that, despite a strong scientific rationale, the drug did not demonstrate efficacy in
promoting hair growth in men at the dose and duration studied. The Phase 2a trial was well-
controlled and included both placebo and active comparator arms, providing robust evidence of
this lack of effect. While Setipiprant was found to be safe and well-tolerated, the primary
efficacy endpoints were not met. In contrast, established treatments such as finasteride and
minoxidil have a substantial body of evidence supporting their efficacy in the management of
androgenetic alopecia. Future research into the PGD2 pathway may explore alternative
molecules or delivery methods, but based on current evidence, Setipiprant is not an effective
treatment for this condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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